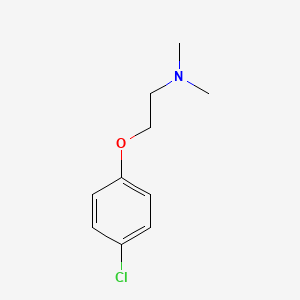
2-(4-chlorophenoxy)-N,N-dimethylethanamine
Descripción general
Descripción
2-(4-chlorophenoxy)-N,N-dimethylethanamine, also known as Clenbuterol, is a beta-2 agonist drug that has been used for various purposes in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of respiratory diseases such as asthma, as well as in the field of sports medicine for its anabolic effects.
Mecanismo De Acción
2-(4-chlorophenoxy)-N,N-dimethylethanamine acts as a beta-2 agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This activation leads to the relaxation of bronchial smooth muscle, which can help alleviate symptoms of respiratory diseases such as asthma. Additionally, activation of beta-2 adrenergic receptors can increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass and a decrease in body fat.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenoxy)-N,N-dimethylethanamine has a number of biochemical and physiological effects on the body. As a beta-2 agonist, it can increase heart rate and blood pressure. It can also cause bronchodilation, which can help alleviate symptoms of respiratory diseases such as asthma. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylethanamine has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass and a decrease in body fat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenoxy)-N,N-dimethylethanamine in lab experiments is its specificity for beta-2 adrenergic receptors. This allows for more targeted and specific experiments. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylethanamine has a relatively long half-life, which can make it easier to administer in experiments. However, there are also limitations to using 2-(4-chlorophenoxy)-N,N-dimethylethanamine in lab experiments. One limitation is that it can have off-target effects on other adrenergic receptors, which can complicate data interpretation. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylethanamine can have variable effects depending on the species being studied, which can make it difficult to extrapolate results to humans.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N,N-dimethylethanamine. One area of interest is in the development of more specific and selective beta-2 agonists. Additionally, further research is needed to fully understand the mechanisms behind 2-(4-chlorophenoxy)-N,N-dimethylethanamine's anabolic effects, as well as its potential therapeutic applications in the treatment of muscle wasting disorders. Finally, more research is needed to fully understand the long-term effects of 2-(4-chlorophenoxy)-N,N-dimethylethanamine use, particularly in humans.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N,N-dimethylethanamine has been extensively studied in scientific research for its potential therapeutic applications. One of the primary uses of 2-(4-chlorophenoxy)-N,N-dimethylethanamine is in the treatment of respiratory diseases such as asthma. It has been shown to be effective in the relaxation of bronchial smooth muscle, which can help alleviate symptoms of asthma. Additionally, 2-(4-chlorophenoxy)-N,N-dimethylethanamine has been studied for its anabolic effects in the field of sports medicine. It has been shown to increase muscle mass and decrease body fat in animal models, making it a potential treatment for muscle wasting disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPXBCIAUAJAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414107 | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
CAS RN |
2401-47-0 | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)-N,N-dimethylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


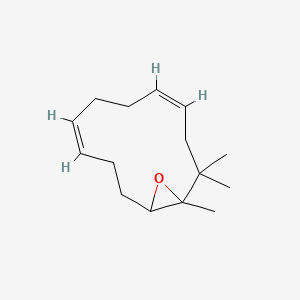
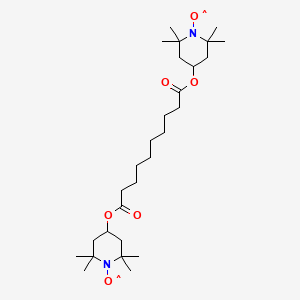
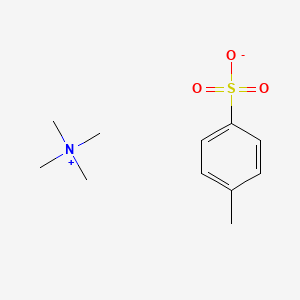
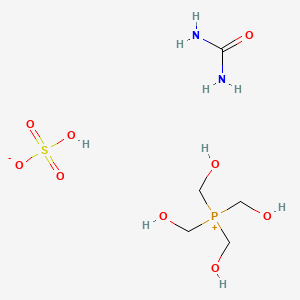
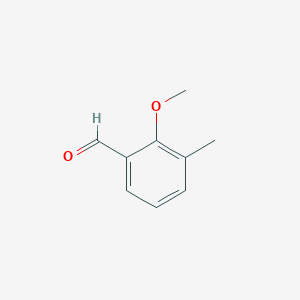
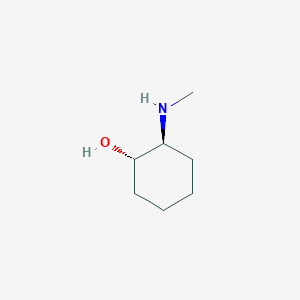
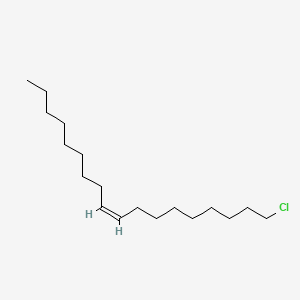
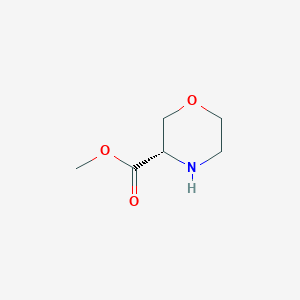
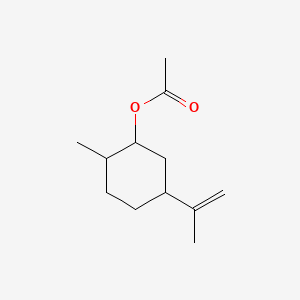
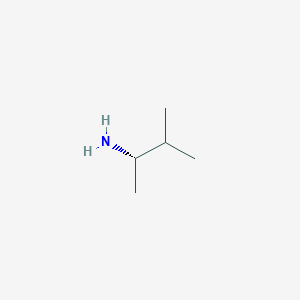
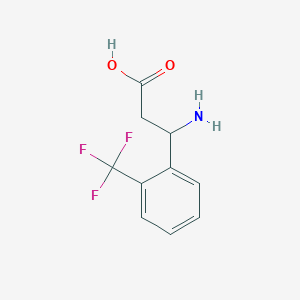
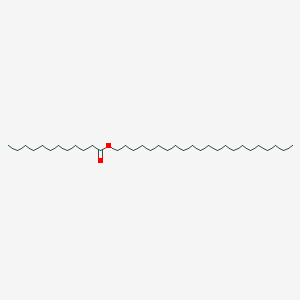
![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)